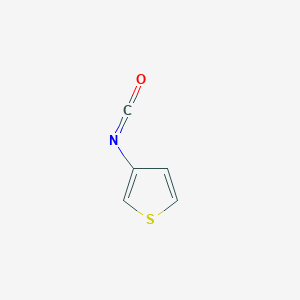

3-Thienyl Isocyanate

描述

Structure

3D Structure

属性

IUPAC Name |

3-isocyanatothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NOS/c7-4-6-5-1-2-8-3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIZQOWWCLBJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380030 | |

| Record name | 3-isocyanatothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76536-95-3 | |

| Record name | 3-isocyanatothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Thienyl Isocyanate and Derivatives

Phosgenation-Based Synthesis Routes

The most conventional method for synthesizing isocyanates involves the use of phosgene (B1210022) (COCl₂) or its safer liquid analogues, diphosgene and triphosgene. nih.gov This approach transforms a primary amine into the corresponding isocyanate. For the synthesis of 3-thienyl isocyanate, the precursor is 3-aminothiophene.

The reaction proceeds in two main stages. Initially, the amine reacts with phosgene at low temperatures in an inert solvent, such as toluene (B28343) or o-dichlorobenzene, to form an intermediate N-carbamoyl chloride hydrochloride. google.com In the second stage, this intermediate is heated to induce dehydrochlorination, yielding the final this compound product and hydrogen chloride (HCl) as a byproduct. google.com

While effective and high-yielding, the extreme toxicity of phosgene gas and the corrosive nature of the HCl byproduct are significant drawbacks, necessitating stringent safety precautions and specialized equipment. nih.gov The use of triphosgene, a solid compound, in combination with a base like sodium bicarbonate or triethylamine, offers a more convenient and somewhat safer alternative for laboratory-scale synthesis. orgsyn.orgchemicalforums.com

| Reagent | Chemical Formula | Physical State | Key Advantage | Key Disadvantage |

|---|---|---|---|---|

| Phosgene | COCl₂ | Gas | Cost-effective for industrial scale nih.gov | Extremely toxic and corrosive nih.gov |

| Diphosgene | ClCOOCCl₃ | Liquid | Easier to handle than phosgene | Highly toxic |

| Triphosgene | (Cl₃CO)₂CO | Solid | Safer handling for lab scale chemicalforums.com | Higher cost |

Non-Phosgene Synthesis Strategies

Growing environmental and safety concerns have driven the development of numerous phosgene-free synthetic routes to isocyanates. nih.govrsc.org These methods avoid the use of highly toxic reagents and often align more closely with the principles of green chemistry.

The Curtius rearrangement is a classic and versatile method for converting a carboxylic acid into an isocyanate with the loss of one carbon atom. wikipedia.orgnih.govorgoreview.com The reaction involves the thermal decomposition of an acyl azide (B81097), which rearranges to form an isocyanate and liberates nitrogen gas. wikipedia.orgthermofisher.com

For the synthesis of this compound, the process begins with 3-thiophenecarboxylic acid or its corresponding acyl halide, 3-thienoyl chloride. The acyl halide is reacted with an azide salt, typically sodium azide (NaN₃), to form the intermediate 3-thienoyl azide. orgoreview.comgoogle.com Gentle heating of this azide in an inert solvent promotes the rearrangement, yielding this compound with full retention of the thienyl group's configuration. wikipedia.orgnrochemistry.com The isocyanate can be isolated if the reaction is performed in the absence of nucleophilic solvents. nrochemistry.com

The acyl azide precursor can also be generated directly from the carboxylic acid using reagents like diphenylphosphoryl azide (DPPA). orgoreview.comnrochemistry.com This one-pot modification can be more efficient and avoids the isolation of the potentially unstable acyl azide. nrochemistry.com

A variation of the azide-based methods employs trimethylsilyl (B98337) azide (TMSN₃) as a safer and more soluble alternative to sodium azide. orgsyn.orgwikipedia.org Trimethylsilyl azide reacts with acyl chlorides, such as 3-thienoyl chloride, to generate the isocyanate. This reaction is analogous to the synthesis of (trimethylsiloxy)phenyl isocyanates from their corresponding benzoyl chlorides. researchgate.net

The reaction typically proceeds by heating the acyl chloride with TMSN₃ in an inert solvent. The silicon-nitrogen bond in the intermediate is readily cleaved, leading to the formation of the isocyanate and trimethylsilyl chloride as a byproduct. researchgate.net TMSN₃ itself is prepared from the reaction of trimethylsilyl chloride with sodium azide. wikipedia.org This method is particularly useful in organic solvents where inorganic azides have poor solubility.

Reductive carbonylation represents an attractive phosgene-free industrial alternative, directly converting a nitroaromatic compound into an isocyanate using carbon monoxide (CO). researchgate.netresearchgate.netdigitellinc.com The starting material for this route is 3-nitrothiophene (B186523). The process is catalyzed by transition metal complexes, with palladium-based systems being extensively studied and highly effective. ukessays.comosti.gov

The reaction can be conducted in two ways:

Direct Method: 3-nitrothiophene is reacted with CO at high temperature and pressure in the presence of a catalyst (e.g., a palladium complex) to directly form this compound. researchgate.net

Indirect Method: The reaction is carried out in the presence of an alcohol. The initially formed isocyanate is trapped as a more stable carbamate (B1207046) intermediate. This carbamate is then isolated and thermally decomposed in a separate step to yield the pure isocyanate. nih.govukessays.com

This method avoids the use of phosgene and can be highly selective, though it often requires high pressures of CO and specialized catalytic systems. researchgate.netresearchgate.net

| Catalyst System | Typical Precursor | Key Features | Reference |

|---|---|---|---|

| Palladium-phenanthroline complexes | Pd(II) salts | High activity and selectivity, requires acid co-catalyst | ukessays.comosti.gov |

| Rhodium/Iridium on Carbon | RhCl₃, IrCl₃ | Heterogeneous catalyst, can be recycled | google.com |

| Group VIII metal complexes | Various | Broad category of effective catalysts | researchgate.net |

Urea-based routes provide another phosgene-free pathway to isocyanates. These methods typically involve the reaction of a primary amine, in this case, 3-aminothiophene, with a carbonyl source like urea (B33335) or dimethyl carbonate. nih.gov The reaction forms a symmetrically or asymmetrically substituted urea or a carbamate intermediate.

This intermediate is then subjected to thermal decomposition (thermolysis), which breaks it down to produce the desired this compound and regenerates the starting amine or alcohol. nih.gov While considered a green alternative, these routes often require high temperatures for the decomposition step and efficient separation of the product from the reaction mixture. The synthesis of various aryl urea derivatives from aryl amines and aryl isocyanates is a well-established reaction, and the reverse—decomposition—is key to this synthetic approach. asianpubs.orgresearchgate.net

Research into greener isocyanate synthesis continues to yield innovative methods that minimize hazardous waste and energy consumption. rsc.org One such approach is the Staudinger–aza-Wittig reaction, where an azide reacts with a phosphine (B1218219) to form an iminophosphorane. This intermediate can then react with carbon dioxide (CO₂), a renewable and non-toxic C1 source, to generate the isocyanate. beilstein-journals.org Microwave-assisted synthesis has also been employed to accelerate these reactions, significantly reducing reaction times and often improving yields. beilstein-journals.org

These emerging methodologies align with the principles of sustainable chemistry by utilizing less toxic reagents, employing renewable feedstocks like CO₂, and improving energy efficiency. nih.govscribd.com

Table of Mentioned Compounds

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Target Product |

| 3-Aminothiophene | Starting Material (Phosgenation, Urea-based) |

| Phosgene | Reagent (Phosgenation) |

| Diphosgene | Reagent (Phosgenation) |

| Triphosgene | Reagent (Phosgenation) |

| 3-Thiophenecarboxylic acid | Starting Material (Curtius) |

| 3-Thienoyl chloride | Intermediate (Curtius, TMSN₃ route) |

| 3-Thienoyl azide | Intermediate (Curtius) |

| Sodium azide | Reagent (Curtius) |

| Diphenylphosphoryl azide (DPPA) | Reagent (Curtius) |

| Trimethylsilyl azide (TMSN₃) | Reagent |

| 3-Nitrothiophene | Starting Material (Reductive Carbonylation) |

| Carbon Monoxide (CO) | Reagent (Reductive Carbonylation) |

| Urea | Reagent (Urea-based) |

| Dimethyl carbonate | Reagent (Urea-based) |

| Carbon Dioxide (CO₂) | Reagent (Green Chemistry) |

Precursor Synthesis and Derivatization for this compound Formation

The formation of this compound is contingent upon the successful synthesis and subsequent derivatization of suitable precursor molecules. The primary routes to isocyanates involve the transformation of amines via phosgenation or the rearrangement of carboxylic acid derivatives. nih.govscholaris.ca Consequently, the key precursors for this compound are 3-aminothiophene and derivatives of thiophene-3-carboxylic acid.

The synthesis of 3-aminothiophene can be accomplished through various methods. One established process involves the reaction of 3-oxotetrahydrothiophene with an acid-addition salt of hydroxylamine (B1172632), such as hydroxylamine hydrochloride. google.com This reaction is typically conducted in a polar inert solvent like methanol (B129727) at temperatures ranging from 0°C to 200°C, yielding 3-aminothiophene. google.com Another significant method for preparing substituted 2-aminothiophenes is the Gewald reaction, which involves the condensation of a carbonyl compound with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base. sciforum.net

Alternatively, thiophene-3-carbonyl chloride serves as a crucial precursor for a non-phosgene pathway. This acyl chloride is readily prepared by treating thiophene-3-carboxylic acid with thionyl chloride. mdpi.com

Once the precursors are obtained, they undergo specific derivatization reactions to yield the isocyanate group.

From 3-Aminothiophene (Phosgenation): The most common industrial method for converting an amine to an isocyanate is reaction with phosgene (COCl₂). scholaris.cagoogle.com The process typically involves treating the amine, in this case, 3-aminothiophene, with phosgene in an inert solvent. This reaction proceeds through an intermediate carbamoyl (B1232498) chloride-hydrochloride slurry, which upon heating, eliminates hydrogen chloride to form the final this compound. google.com

From Thiophene-3-carbonyl Chloride (Curtius Rearrangement): A well-established, phosgene-free laboratory method is the Curtius rearrangement. scholaris.ca This process begins with the conversion of the thiophene-3-carbonyl chloride into thiophene-3-carbonyl azide by reacting it with an azide salt, such as sodium azide. The resulting acyl azide is thermally unstable and, upon heating, undergoes rearrangement, losing nitrogen gas (N₂) to form this compound directly.

The following table summarizes the synthesis of these key precursors.

| Precursor | Starting Material(s) | Reagent(s) | Typical Solvent | Key Reaction Type |

|---|---|---|---|---|

| 3-Aminothiophene | 3-Oxotetrahydrothiophene | Hydroxylamine hydrochloride | Methanol | Oximation/Rearomatization |

| Thiophene-3-carbonyl chloride | Thiophene-3-carboxylic acid | Thionyl chloride (SOCl₂) | None (neat) or inert solvent | Acyl chlorination |

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the synthesis of this compound requires careful control over reaction parameters to maximize yield and purity while minimizing side reactions. The specific conditions depend heavily on the chosen synthetic route.

For the phosgenation of 3-aminothiophene , several factors are critical. The reaction is typically biphasic, starting at low temperatures to form the carbamoyl chloride intermediate, followed by heating to a higher temperature (in the range of 100-200°C) to drive the conversion to the isocyanate. google.com The choice of an inert organic solvent is crucial; it must effectively slurry the intermediate salt and have a boiling point below that of the final isocyanate product to facilitate purification. google.com Dialkyl ketones with boiling points over 100°C have been identified as effective solvents due to their ability to dissolve phosgene and amines while producing a finely dispersed carbamoyl chloride slurry. google.com The flow rate of phosgene gas must be carefully regulated to ensure complete reaction without excessive, unreacted phosgene remaining, which would complicate purification. google.com

In the Curtius rearrangement pathway, optimization centers on the thermal decomposition of the thiophene-3-carbonyl azide intermediate. The temperature must be high enough to initiate rearrangement and nitrogen evolution but controlled to prevent polymerization or other degradation of the highly reactive isocyanate product. The choice of an inert, high-boiling-point solvent is essential to maintain a liquid phase at the required reaction temperature and to dilute the product, reducing the likelihood of dimerization or polymerization.

For aryl isocyanates, yields can also be improved by exploring alternative catalytic methods. For instance, the synthesis of aryl isocyanates from aryl halides (e.g., 3-bromothiophene) can be achieved using a metal cyanate (B1221674) in the presence of a zero-valent nickel complex catalyst. google.com The addition of a Lewis acid to the reaction medium has been shown to improve yields in these catalytic systems. google.com A study on the synthesis of ethyl phenylcarbamate (the product of trapping phenyl isocyanate with ethanol) from bromobenzene (B47551) reported a 37.5% yield using a bis(cyclooctadiene)nickel catalyst. google.com While not directly a synthesis of this compound, these findings suggest that catalytic routes could be optimized for its production.

The table below outlines key optimization parameters and their impact on isocyanate synthesis, drawing from established methodologies for analogous compounds.

| Synthetic Route | Parameter | Condition/Variable | Impact on Yield/Purity |

|---|---|---|---|

| Phosgenation | Temperature | Low initial temp., then high temp. (100-200°C) | Controls formation of intermediate and final product, minimizes urea byproducts. google.com |

| Phosgenation | Solvent | Inert, high-boiling dialkyl ketone | Ensures good slurry and facilitates product isolation. google.com |

| Curtius Rearrangement | Temperature | Controlled heating of acyl azide | Prevents polymerization/degradation of the isocyanate product. |

| Curtius Rearrangement | Solvent | Inert, high-boiling point (e.g., toluene, xylene) | Maintains reaction medium and dilutes reactive product. |

| Catalytic (from halide) | Catalyst | Zero-valent nickel complex (e.g., Ni(cod)₂) | Enables isocyanate formation from aryl halides and metal cyanates. google.com |

| Catalytic (from halide) | Additive | Lewis Acid (e.g., SnCl₂) | Improves catalytic efficiency and yield. google.com |

Reactivity and Mechanistic Investigations of 3 Thienyl Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Group

Nucleophilic addition is the most characteristic reaction of isocyanates. wikipedia.org A nucleophile attacks the central carbon of the R-N=C=O system, leading to the formation of a variety of stable addition products. The general mechanism involves the nucleophile's lone pair of electrons forming a bond with the electrophilic carbonyl carbon, followed by proton transfer to the nitrogen atom.

The reaction between 3-thienyl isocyanate and an alcohol yields a urethane (B1682113) (also known as a carbamate). This reaction is fundamental in polyurethane chemistry. wikipedia.orgpoliuretanos.net The mechanism proceeds via the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's electrophilic carbon. youtube.com This forms a tetrahedral intermediate, which is stabilized by proton transfer from the alcohol to the nitrogen atom, resulting in the final urethane product. youtube.com

The reaction is generally moderate and can be catalyzed by bases, such as tertiary amines, or organometallic compounds like ferric acetylacetonate. poliuretanos.netnasa.gov Kinetic studies on general isocyanate-alcohol reactions show that the process is typically first order with respect to both the isocyanate and the alcohol. researchgate.net Theoretical studies suggest that multiple alcohol molecules may participate in the reaction, forming a supersystem that facilitates the nucleophilic addition. kuleuven.be Research on heteroaroyl azides, which rearrange to isocyanates, confirms that heteroaryl isocyanates react with alcohols like 1-dodecanol (B7769020) to provide the corresponding carbamates in high yields. researchgate.net Similarly, 5-nitro-2-thienyl isocyanate, generated in situ, has been shown to react with methanol (B129727) to produce the expected urethane derivative. cdnsciencepub.com

Table 1: Urethane Formation from this compound

| Reactant | Product Type | Catalyst (General) | Mechanistic Feature |

| Alcohol (R-OH) | Urethane | Tertiary Amines, Organometals | Nucleophilic attack of alcohol oxygen on isocyanate carbon. youtube.com |

This compound reacts readily with primary and secondary amines to form substituted ureas. wikipedia.org This reaction is typically very fast and highly exothermic, and unlike the reaction with alcohols, it generally does not require a catalyst. poliuretanos.netcommonorganicchemistry.com The high reactivity is attributed to the greater nucleophilicity of amines compared to alcohols. researchgate.net

The pathway involves the nucleophilic attack of the amine's nitrogen atom on the isocyanate carbon. A subsequent proton transfer from the amine nitrogen to the isocyanate nitrogen completes the formation of the stable urea (B33335) linkage. commonorganicchemistry.com This direct and efficient reaction is a standard method for synthesizing unsymmetrical ureas. organic-chemistry.org The reaction of 5-nitro-2-thienyl isocyanate with aniline (B41778) to yield the corresponding urea derivative has been documented, illustrating this pathway for a closely related compound. cdnsciencepub.com

Table 2: Urea Formation from this compound

| Reactant | Product Type | Catalyst | Mechanistic Feature |

| Primary/Secondary Amine (R-NH₂, R₂NH) | Substituted Urea | None required | Rapid nucleophilic attack of amine nitrogen on isocyanate carbon. poliuretanos.netcommonorganicchemistry.com |

The reaction of this compound with a thiol results in the formation of a thiourethane (or thiocarbamate). While thiols are less nucleophilic than alcohols under neutral conditions, their reactivity towards isocyanates is significantly enhanced in the presence of a base. rsc.org The base deprotonates the thiol to form a thiolate anion, which is a much stronger nucleophile and reacts rapidly with the isocyanate. nih.govupc.edu

This base-catalyzed thiol-isocyanate reaction is highly efficient and selective, meeting the criteria for a "click" reaction. upc.edu Lewis acids can also catalyze the reaction by coordinating to the isocyanate's oxygen or nitrogen, thereby activating it for attack by the neutral thiol. nih.govupc.edu This controlled and efficient reaction is utilized for post-polymerization modification of polymer surfaces containing isocyanate functionalities. usm.edu

Isocyanates, including this compound, react with water in a multi-step process. wikipedia.org The initial nucleophilic addition of water to the isocyanate group forms an unstable carbamic acid intermediate. researchgate.netstackexchange.com This intermediate readily decomposes, eliminating carbon dioxide and yielding a primary amine—in this case, 3-aminothiophene. wikipedia.orgresearchgate.net

This reaction is significant in the production of polyurethane foams, where the liberated CO₂ acts as a blowing agent. wikipedia.orgresearchgate.net The primary amine formed is highly reactive and can subsequently attack another molecule of this compound. This second reaction, being an amine-isocyanate addition, is very rapid and results in the formation of a symmetrical disubstituted urea (N,N'-di(thien-3-yl)urea). researchgate.netahievran.edu.tr The rate of this subsequent amine addition is generally faster than the initial hydrolysis of the isocyanate. ahievran.edu.tr

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are potent nucleophiles that react with isocyanates. libretexts.orgrsc.org The reaction of a Grignard or organolithium reagent with an isocyanate like this compound provides a direct route to amides after an aqueous workup. rsc.org

The mechanism involves the nucleophilic attack of the carbanion from the organometallic reagent on the electrophilic carbonyl carbon of the isocyanate. saskoer.ca This forms a metal salt of an N-substituted amide. Unlike reactions with esters or acid chlorides, a second addition of the organometallic reagent is not typical. libretexts.org Subsequent hydrolysis of the intermediate salt protonates the nitrogen, yielding the corresponding amide. This method has been used to synthesize a thienyl amide from a Grignard reagent and an isocyanate in good yield. scispace.com

Cyclization and Polymerization Behavior of this compound

The bifunctional nature of this compound, possessing both a reactive isocyanate group and a polymerizable thiophene (B33073) ring, allows for complex chemical behavior, including cyclization and polymerization.

Transition-metal catalysis can facilitate the cyclization of isocyanates with other unsaturated molecules. For instance, rhodium-catalyzed [2+2+2] cycloadditions of alkenyl isocyanates with alkynes are known to produce N-heterocycles. thieme-connect.com While not a direct cyclization of this compound itself, a 3-thienyl substituted alkyne has been used in such reactions, demonstrating the compatibility of the thiophene ring in these transformations. thieme-connect.com Manganese-catalyzed [3+2] cyclization between ketones and isocyanates is another route to form heterocyclic compounds. acs.org

The isocyanate group itself can undergo polymerization, and the thiophene ring is well-known to form conducting polymers via oxidative coupling. metu.edu.trresearchgate.net The Curtius rearrangement of 5-nitro-2-thenoyl azide (B81097) to 5-nitro-2-thienyl isocyanate was reported to fail upon solvent evaporation, yielding only colored, high-molecular-weight material, suggesting a propensity for polymerization. cdnsciencepub.com While specific studies on the homopolymerization of this compound are scarce, its use as a monomer or comonomer could lead to functional polymers where the isocyanate group is either incorporated into the polymer backbone or remains as a pendant group available for further modification.

Formation of Isocyanurate Derivatives

The cyclotrimerization of isocyanates to form stable 1,3,5-triazine-2,4,6-trione rings, commonly known as isocyanurates, is a significant reaction pathway. scite.ai This process enhances the thermal stability and flame retardancy of materials derived from them. scite.ai For this compound, this reaction would yield 1,3,5-tri(thien-3-yl)-1,3,5-triazinane-2,4,6-trione. The reaction is generally catalyzed and can be initiated by a variety of catalysts. researchgate.netgoogle.com

The mechanism typically proceeds via a nucleophilic anionic catalysis, where the catalyst adds to the electrophilic carbon of the isocyanate. This initial adduct then reacts sequentially with two additional isocyanate molecules, ultimately leading to the formation and release of the cyclic trimer. researchgate.net

Carboxylate salts are among the most common catalysts used in industrial applications. scite.ai Research has shown that carboxylates function as pre-catalysts, with the reaction of the salt with an excess of isocyanate leading to the formation of strongly nucleophilic amide species that are the true active catalysts. scite.ai Studies on analogous aromatic isocyanates suggest that electron-donating substituents on the aromatic ring can lower the activation energy of the trimerization. The thienyl group in this compound is electron-donating, which would theoretically facilitate this cyclotrimerization process. vulcanchem.com

Table 1: Common Catalyst Types for Isocyanate Cyclotrimerization

| Catalyst Class | Specific Examples | Reference |

|---|---|---|

| Carboxylates | Potassium Acetate, Sodium p-toluenesulfinate | scite.aivulcanchem.com |

| N-Heterocyclic Carbenes (NHCs) | 1,3-Bis-(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene (SIPr) | researchgate.net |

| Amine Mixtures | Dibenzylamine / Secondary Amine Combinations | google.com |

| Metal Complexes | Lithium Dibenzylamide, Low-Valent Niobium Complexes | researchgate.net |

Linear Polymerization to Polyureas and Polyurethanes

The isocyanate group is highly reactive toward nucleophiles containing active hydrogen, such as amines and alcohols. This reactivity is the foundation for the synthesis of polyureas and polyurethanes, two major classes of polymers. l-i.co.ukwikipedia.org

Polyurea Formation: this compound is expected to undergo a polyaddition reaction with a suitable diamine monomer. In this reaction, the amine groups of the co-monomer add across the N=C bond of the isocyanate groups, forming urea linkages (-NH-CO-NH-). The high nucleophilicity of primary amines means this reaction is typically very fast and often does not require a catalyst. mdpi.com

Polyurethane Formation: In a similar fashion, reacting this compound with a diol or polyol monomer leads to the formation of polyurethane. l-i.co.ukwikipedia.org The hydroxyl groups of the polyol attack the isocyanate carbon, resulting in the characteristic urethane (or carbamate) linkages (-NH-CO-O-). l-i.co.uk This reaction is generally slower than the reaction with amines and is often accelerated by catalysts, such as tertiary amines or organometallic compounds like dibutyltin (B87310) dilaurate. l-i.co.uk

The incorporation of the thiophene ring from this compound into the polymer backbone would be expected to influence the final properties of the material, potentially imparting specific thermal or electronic characteristics.

Table 2: General Structures of Polymers from this compound

| Polymer Type | Co-monomer | Repeating Linkage | General Structure of Repeating Unit |

|---|---|---|---|

| Polyurea | H₂N-R-NH₂ (Diamine) | Urea (-NH-CO-NH-) | -[CO-NH-(C₄H₃S)-NH-CO-NH-R-NH]- |

Carbodiimide (B86325) Formation Reactions

Isocyanates can be converted to carbodiimides (R-N=C=N-R) through a catalytic condensation reaction that involves the elimination of carbon dioxide (CO₂). mdpi.com This reaction requires two molecules of isocyanate to form one molecule of carbodiimide. The process is typically catalyzed by phosphorus-based compounds, particularly cyclic phosphine (B1218219) oxides like 3-methyl-1-phenyl-2-phospholene-1-oxide (MPPO). mdpi.comgoogle.com

The reaction mechanism, as studied for phenyl isocyanate, involves the catalyst acting as a nucleophile, attacking the isocyanate to form a zwitterionic intermediate. This intermediate then reacts with a second isocyanate molecule to form a six-membered cyclic adduct. The collapse of this adduct eliminates the carbodiimide product and a phosphinoyl-oxycarbonyl species, which then fragments to regenerate the catalyst and release CO₂. mdpi.com Given its structural similarity to phenyl isocyanate, this compound is expected to undergo a similar transformation to yield 1,3-di(thien-3-yl)carbodiimide under these catalytic conditions.

Table 3: Catalysts for Isocyanate to Carbodiimide Conversion

| Catalyst Class | Specific Example | Reference |

|---|---|---|

| Cyclic Phosphine Oxides | 3-Methyl-1-phenyl-2-phospholene-1-oxide (MPPO) | mdpi.com |

| Phosphine Oxides | Triphenylphosphine oxide | scite.ai |

Multicomponent Reactions (MCRs) Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly efficient. organic-chemistry.org While many well-known MCRs like the Ugi and Passerini reactions utilize isocyanides, isocyanates can also participate in MCRs or MCR-like processes. wikipedia.orgwikipedia.org

A specific investigation into the reactivity of thienyl isocyanates provides a clear example. In a one-pot synthesis, this compound was generated in situ from 3-thenoyl chloride and trimethylsilyl (B98337) azide (TMSA). rsc.org The newly formed isocyanate then immediately participated in a [2+3] cycloaddition reaction with another equivalent of TMSA. rsc.org This subsequent reaction led to the formation of a 1-(3-thienyl)-4-trimethylsilyltetrazolin-5-one adduct. rsc.org After hydrolytic workup to remove the silyl (B83357) group, the final product was 1-(3-thienyl)tetrazolin-5(4H)-one. rsc.org This sequential one-pot process demonstrates the ability of this compound to be trapped by a reagent in a multicomponent setting to build complex heterocyclic structures.

Intramolecular Rearrangement Studies of Thienyl Isocyanate Precursors

The most common method for synthesizing isocyanates in a laboratory setting is through the Curtius rearrangement, which involves the thermal decomposition of an acyl azide. nih.govmasterorganicchemistry.comorganic-chemistry.org The reaction proceeds through a concerted mechanism involving the migration of the R-group from the carbonyl carbon to the adjacent nitrogen with the simultaneous loss of nitrogen gas (N₂), directly yielding the isocyanate. nih.gov

This method has been successfully applied to the synthesis of this compound. Research has shown that thenoyl azides can be prepared and subsequently converted to their corresponding thienyl isocyanates. rsc.orgresearchgate.net In one specific procedure, 3-thenoyl chloride is reacted with trimethylsilyl azide (TMSA) at room temperature. rsc.org This reaction first produces 3-thenoyl azide. Upon removal of excess TMSA and subsequent heating, the 3-thenoyl azide undergoes a Curtius-type rearrangement to afford this compound in good yield. rsc.org Another study describes the synthesis of a substituted 3-thenoyl azide, which undergoes a Curtius rearrangement to form the corresponding isocyanate as a key intermediate for further intramolecular cyclization. researchgate.net

Table 4: Synthesis of this compound via Curtius-Type Rearrangement

| Precursor | Reagent | Intermediate | Product | Reference |

|---|---|---|---|---|

| 3-Thenoyl Chloride | Trimethylsilyl Azide (TMSA) | 3-Thenoyl Azide | This compound | rsc.org |

Investigations into Blocked Thienyl Isocyanates: Synthesis and Deblocking Mechanisms

The high reactivity of isocyanates can be undesirable in certain applications, such as in one-component coating systems where premature reaction with atmospheric moisture must be prevented. To control this reactivity, the isocyanate group can be "blocked" by reacting it with a protecting compound. tri-iso.com This creates a thermally reversible bond, forming a blocked isocyanate that is stable at ambient temperatures. rsc.org

The blocking reaction involves the addition of a compound with an active hydrogen (e.g., phenols, alcohols, oximes, caprolactam) to the isocyanate. core.ac.uk The resulting blocked isocyanate can be stored, formulated, and applied without the risk of unintended reactions. When heated to a specific "deblocking" temperature, the blocking agent is released, regenerating the highly reactive isocyanate group in situ, which can then proceed with its intended curing reaction (e.g., with a polyol). rsc.orgasianpubs.org

While specific studies on blocked this compound are not detailed in the surveyed literature, the principles are well-established for other aromatic isocyanates. For instance, reacting an aromatic isocyanate with a phenol (B47542) yields a urethane linkage. The deblocking temperature is influenced by the electronic nature of the substituents on the phenol; electron-withdrawing groups tend to lower the deblocking temperature. rsc.orgresearchgate.net Given its nature as an aromatic isocyanate, this compound would readily form a blocked adduct with agents like phenol, and this adduct would be expected to deblock upon heating to regenerate the isocyanate.

Table 5: Common Blocking Agents and Typical Deblocking Temperature Ranges

| Blocking Agent Class | Specific Example | Typical Deblocking Temp. (°C) | Reference |

|---|---|---|---|

| Phenols | Phenol, Cresol | 110 - 180 | rsc.orgcore.ac.uk |

| Oximes | Methyl Ethyl Ketoxime (MEKO) | 120 - 140 | tri-iso.comcore.ac.uk |

| Lactams | ε-Caprolactam | 160 - 180 | tri-iso.comcore.ac.uk |

| Pyrazoles | 3,5-Dimethylpyrazole | 110 - 120 | tri-iso.comcore.ac.uk |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Thienyl Isocyanate Systems

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy is a fundamental tool for the characterization of 3-thienyl isocyanate. The isocyanate group (-N=C=O) has a strong and characteristic asymmetric stretching vibration that appears in the infrared spectrum.

Fourier Transform Infrared (FT-IR) Spectroscopy:

The most prominent feature in the FT-IR spectrum of an isocyanate is the intense absorption band corresponding to the asymmetric stretching of the -N=C=O group. remspec.comspectroscopyonline.com This peak is typically observed in the range of 2285-2250 cm⁻¹. remspec.com Its high intensity is a result of the large change in dipole moment associated with this vibration. spectroscopyonline.com The disappearance of this peak is a reliable indicator of the consumption of the isocyanate during a chemical reaction, making FT-IR an excellent tool for real-time reaction monitoring. remspec.com For instance, in polymerization reactions involving isocyanates, the decrease in the area of the isocyanate peak over time can be used to determine reaction kinetics and endpoints. remspec.com

Other significant bands in the FT-IR spectrum of this compound and its derivatives include:

N-H Stretching: In urethanes, formed from the reaction of isocyanates with alcohols, a broad N-H stretching band appears between 3420-3200 cm⁻¹. thermofisher.com

C=O Stretching: The carbonyl (C=O) stretching vibration in urethanes is observed around 1740 cm⁻¹ for non-bonded and 1690 cm⁻¹ for hydrogen-bonded urethanes. thermofisher.com

Amide II Band: A combined motion of H-N-C=O in urethanes gives rise to the Amide II band near 1510 cm⁻¹. thermofisher.com

Interactive Table: Key FT-IR Vibrational Frequencies for Isocyanate and Urethane (B1682113) Systems

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2285-2250 remspec.com |

| Urethane (N-H) | Stretch | 3420-3200 thermofisher.com |

| Urethane (C=O) | Non-hydrogen-bonded Stretch | ~1740 thermofisher.com |

| Urethane (C=O) | Hydrogen-bonded Stretch | ~1690 thermofisher.com |

| Urethane (Amide II) | H-N-C=O Bend | ~1510 thermofisher.com |

Raman Spectroscopy:

While FT-IR is more commonly used for monitoring isocyanate reactions due to the strong IR activity of the -N=C=O stretch, Raman spectroscopy can provide complementary information. For instance, in the study of sulfur-containing compounds, a new S-S bond has been identified at 492 cm⁻¹ in a sulfur-triazine isocyanurate composite. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR Techniques

NMR spectroscopy is indispensable for the detailed structural elucidation of this compound and its reaction products.

¹H NMR Spectroscopy:

Proton NMR provides information about the chemical environment of hydrogen atoms in a molecule. In derivatives of this compound, the protons on the thiophene (B33073) ring typically appear as multiplets in the aromatic region of the spectrum. whiterose.ac.uk For example, in a study of a 3-thienyl-substituted compound, the thiophene protons were observed as doublets at chemical shifts (δ) of 7.31 and 6.91 ppm. ahievran.edu.tr

¹³C NMR Spectroscopy:

Carbon-13 NMR is crucial for identifying the carbon skeleton of a molecule. The isocyanate carbon itself is often difficult to observe due to its long relaxation time. However, the carbons of the thiophene ring and any substituents are readily detected. In a derivative, the thiophene carbons were found at δ 129.2, 128.0, and 121.0 ppm. ahievran.edu.tr

2D NMR Techniques:

Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, aiding in the unambiguous assignment of all signals in complex molecules derived from this compound.

Interactive Table: Representative NMR Data for a 3-Thienyl Derivative

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H (Thiophene) | 7.31 (d), 6.91 (d) ahievran.edu.tr |

| ¹³C (Thiophene) | 129.2, 128.0, 121.0 ahievran.edu.tr |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is vital for its identification and structural confirmation.

Mass Spectrometry (MS):

Electron impact (EI) mass spectrometry of thiophene derivatives often shows fragmentation patterns involving the rupture of the thiophene ring. arkat-usa.org The fragmentation can be influenced by the nature and position of substituents. arkat-usa.org For isocyanates, a common fragmentation pathway involves the loss of the isocyanate group (NCO). raco.cat

High-Resolution Mass Spectrometry (HRMS):

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This technique is essential for confirming the identity of newly synthesized compounds derived from this compound. rsc.orgthieme-connect.com For example, HRMS data has been used to confirm the molecular formula of various thienyl-containing compounds. ahievran.edu.trgoogle.com

Interactive Table: Common Fragmentation Patterns in Mass Spectrometry

| Compound Class | Key Fragmentation |

| Alkanes | Loss of (CH₂)nCH₃ fragments libretexts.org |

| Alcohols | Cleavage of C-C bond next to oxygen, loss of H₂O libretexts.org |

| Amines | Alpha-cleavage adjacent to the C-N bond libretexts.org |

| Esters | Cleavage next to C=O, loss of alkoxy group (-OR) libretexts.org |

| Isocyanates | Loss of NCO group raco.cat |

| Thiophenes | Ring rupture arkat-usa.org |

Electron Paramagnetic Resonance (EPR) Spectroscopy (for Radical Intermediates)

EPR spectroscopy is a specialized technique used to detect and characterize species with unpaired electrons, such as radicals. In the context of this compound chemistry, EPR could be employed to study radical intermediates that may form during certain reactions. For instance, the photolysis of related thienyldiazomethanes has been shown to produce triplet carbenes, which were characterized by EPR spectroscopy. researchgate.net While direct EPR studies on this compound radical intermediates are not widely reported, the technique remains a powerful tool for investigating potential radical-mediated reaction mechanisms.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For thiophene-containing systems, π to π* transitions are typically observed. nih.gov The position and intensity of these absorption bands can be influenced by substituents and the extent of conjugation. In some thienyl derivatives, the S₀ → S₁ excitation corresponds to a π to π* transition with significant charge transfer character from the thienyl group to the rest of the molecule. nih.gov

X-ray Crystallography for Solid-State Structural Determination

Integrated Spectroscopic Approaches for Reaction Monitoring and Mechanistic Studies

The combination of multiple spectroscopic techniques is often necessary to fully understand complex chemical reactions and their mechanisms. For instance, FT-IR spectroscopy can be used to monitor the progress of a reaction in real-time by following the disappearance of the isocyanate peak, while NMR and mass spectrometry can be used to identify the products and any intermediates. remspec.com Mechanistic studies of reactions involving isocyanates have utilized integrated approaches to propose plausible reaction pathways. acs.orgrsc.orgnih.govresearchgate.net For example, in manganese-catalyzed reactions, a combination of experiments, including the isolation and characterization of intermediates, has led to the proposal of a detailed catalytic cycle. acs.org Similarly, kinetic studies of isocyanate reactions often employ spectroscopic methods to determine rate laws and elucidate the reaction mechanism. nasa.gov

Computational Chemistry and Theoretical Modeling of 3 Thienyl Isocyanate

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. For 3-thienyl isocyanate, DFT calculations would be instrumental in understanding its fundamental chemical nature.

A DFT study would begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this, one could analyze bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the planarity of the thiophene (B33073) ring and the geometry of the isocyanate group, including the C-N-C-O dihedral angle.

Molecular Orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be crucial. The energy and spatial distribution of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO indicates regions prone to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical Molecular Orbital Data for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | Data not available | Typically would involve π-orbitals of the thienyl ring and potentially non-bonding electrons on sulfur or oxygen. |

| LUMO | Data not available | Likely to be a π* anti-bonding orbital centered on the N=C=O group, indicating its electrophilicity. |

| HOMO-LUMO Gap | Data not available | A smaller gap would suggest higher reactivity. |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific published data for this compound was found.

DFT is highly effective for mapping out the mechanisms of chemical reactions. For this compound, one could model its reactions, such as the formation of ureas and carbamates upon reaction with amines and alcohols, respectively. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction pathway can be constructed.

Transition state calculations would identify the specific geometry of the highest energy point along the reaction coordinate. The structure of the transition state provides critical insights into the bond-making and bond-breaking processes that govern the reaction mechanism.

From DFT calculations, various reactivity descriptors can be quantified. Electron affinity, the energy released when an electron is added to the molecule, and ionization potential, the energy required to remove an electron, can be calculated. These parameters provide a quantitative measure of the molecule's ability to accept or donate electrons.

Activation barriers, derived from the energy difference between reactants and the transition state, are essential for predicting reaction rates. A high activation barrier implies a slow reaction, while a low barrier suggests a faster transformation.

Table 2: Hypothetical Predicted Reactivity Parameters for this compound

| Parameter | Value | Significance |

| Electron Affinity | Data not available | A positive value would indicate that the anion is stable. |

| Ionization Potential | Data not available | A lower value suggests it is easier to oxidize. |

| Activation Barrier (for a specific reaction) | Data not available | Determines the kinetic feasibility of a chemical reaction at a given temperature. |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific published data for this compound was found.

Ab Initio and Semi-Empirical Methods for Molecular Properties

While DFT is prevalent, other computational methods exist. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), are based on first principles without empirical parameters. aip.orgnih.govmpg.de They can offer higher accuracy, especially for electron correlation effects, but at a significantly greater computational expense. These methods would be used to benchmark the accuracy of DFT results for key properties.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. They are much faster than DFT or ab initio methods, allowing for the study of larger systems, but are generally less accurate. They could be employed for preliminary, large-scale screening of molecular properties before applying more rigorous methods.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound, either in a solvent or interacting with another molecule (like a polymer chain or an enzyme active site), would provide a dynamic picture of its behavior. This method could be used to study how the molecule diffuses, how it orients itself when approaching a reaction partner, and the role of solvent molecules in stabilizing or destabilizing reactants and intermediates.

Potential Energy Surface (PES) Mapping and Conformational Analysis

The potential energy surface (PES) is a mathematical landscape that relates the energy of a molecule to its geometry. For this compound, mapping the PES would involve systematically changing key dihedral angles, such as the one defining the rotation of the isocyanate group relative to the thienyl ring.

This conformational analysis would identify all stable conformers (energy minima on the PES) and the energy barriers (saddle points or transition states) that separate them. This is important because the reactivity and physical properties of a molecule can depend on its conformation. For instance, a study on triplet 3-thienylcarbene, a related species, identified two distinct conformational isomers with significantly different properties that were characterized computationally. researchgate.net A similar analysis for this compound would clarify which shapes the molecule preferentially adopts and how easily it can switch between them.

Applications in Advanced Organic Synthesis and Materials Science

3-Thienyl Isocyanate as a Versatile Synthetic Intermediate in Heterocyclic Chemistry

The reactivity of the isocyanate group makes this compound an exceptional tool for constructing heterocyclic systems. The thiophene (B33073) ring itself is a key structural motif in numerous biologically active compounds, and the isocyanate handle provides a direct route for its incorporation via cyclization and annulation reactions.

This compound serves as a key synthon in cycloaddition reactions to form a variety of heterocyclic frameworks. The electron-deficient carbon and nitrogen atoms of the isocyanate group readily participate in reactions with species containing multiple nucleophilic or electrophilic centers. For instance, isocyanates are known to undergo [3+2] cycloaddition reactions. A notable example is the manganese-catalyzed reaction between ketones and isocyanates, which proceeds through C-H activation to yield complex substituted oxazolidinone rings. mdpi.com Similarly, reactions with nitrile oxides can lead to the selective formation of 3-aryl-substituted 1,2,4-oxadiazolin-5-ones. researchgate.net

The isocyanate functionality can also react with amidines to produce disubstituted 1,3,5-triazinones, which are precursors to unsymmetrical trisubstituted 1,3,5-triazines after subsequent chlorination and coupling. organic-chemistry.org These reactions highlight the role of this compound as a linchpin in building diverse and complex molecular architectures that are otherwise challenging to synthesize.

Examples of Heterocyclic Scaffolds from Isocyanate Reactions

| Reactant Type | Resulting Heterocycle | Reaction Type | Reference |

|---|---|---|---|

| Ketones | Oxazolidinones | [3+2] Cycloaddition (Mn-catalyzed) | mdpi.com |

| Nitrile Oxides | 1,2,4-Oxadiazolin-5-ones | 1,3-Dipolar Cycloaddition | researchgate.net |

| Amidines | 1,3,5-Triazinones | Annulation | organic-chemistry.org |

| Anils (with Chlorosulfonyl Isocyanate) | s-Triazinediones | [2+4] Cycloaddition | researchgate.net |

The thiophene nucleus is a privileged scaffold in medicinal and agricultural chemistry. The use of this compound allows for its direct incorporation into potential drug and agrochemical candidates, often forming a urea (B33335) or carbamate (B1207046) linkage which can be crucial for biological activity.

In pharmaceutical research, heterocyclic ureas have been identified as potent inhibitors of raf kinase, a key enzyme in cancer-related cell signaling pathways. ucl.ac.uk High-throughput screening identified N-3-thienyl N'-aryl ureas as a novel class of inhibitors. ucl.ac.uk The synthesis involves a straightforward reaction between this compound and a substituted aniline (B41778). Structure-activity relationship (SAR) studies revealed that substitution on the aryl ring significantly impacts inhibitory potency, leading to the identification of more powerful second-generation leads. ucl.ac.uk

Structure-Activity Relationship of N-3-thienyl N'-aryl Urea Raf Kinase Inhibitors

| N'-Aryl Group | IC₅₀ (µM) | Key Feature | Reference |

|---|---|---|---|

| Phenyl | 17 | Initial Screening Hit | ucl.ac.uk |

| 4-Chlorophenyl | 3.8 | Electron-withdrawing group improves potency | ucl.ac.uk |

| 4-tert-Butylphenyl | 1.7 | Bulky lipophilic group enhances potency | ucl.ac.uk |

| 4-(2-Morpholinoethoxy)phenyl | 0.54 | Side chain improves solubility and potency | ucl.ac.uk |

In the agrochemical sector, isocyanates are versatile intermediates for producing herbicides, fungicides, and insecticides. dokumen.pubgoogle.com For example, the synthesis of certain herbicidal thiazolidinone carbamates involves the reaction of a hydroxythiazolidinone with an appropriate isocyanate. dokumen.pub By using this compound, novel agrochemicals containing the thienyl moiety can be developed. This is exemplified in the synthesis of fungicides like 1-isopropyl-methanamide-3-(3,5-dichlorophenyl)hydantoin, which utilizes an isocyanate in its final step. google.com The presence of a thienyl group, introduced via this compound, can modulate the compound's efficacy, selectivity, and environmental profile. environmentclearance.nic.in

Integration into Advanced Polymer Architectures and Functional Materials

The reactivity of this compound makes it an ideal monomer or functionalizing agent for creating advanced materials. The incorporation of the thiophene ring into polymer backbones or onto material surfaces can impart valuable properties such as electrical conductivity, optical activity, and enhanced thermal stability.

Polyurethanes and polyureas are widely used polymers formed by the step-growth polymerization of isocyanates with polyols or polyamines, respectively. mdpi.comccspublishing.org.cnmdpi.com By utilizing this compound or its derivatives, the thiophene unit can be integrated directly into the polymer backbone. This approach has been used to create soluble, processable polythiophene derivatives. For example, poly[2-(3-thienyl)ethanol n-butoxycarbonylmethylurethane] (PURET) is a soluble thiophene polymer with a hydrogen-bond-forming urethane (B1682113) group in its side chain. tandfonline.comtandfonline.com This polymer is synthesized from 2-(3-thienyl)ethanol, but the use of this compound in reactions with diols offers a more direct route to main-chain thiophene-containing polyurethanes. tandfonline.com The presence of the thienyl groups can lead to materials with interesting electro-optical properties, including electrical conductivity on the order of 1 S/cm after doping. tandfonline.com Copolymers containing these urethane-functionalized thienyl units have been explored for applications in hybrid bulk heterojunction photovoltaic cells. oregonstate.edu

Polythiourethanes are polymers containing the thiocarbamate (or thiourethane) linkage (-NH-C(=O)-S-). They are typically synthesized through the "thiol-isocyanate click reaction," a polyaddition reaction between a thiol and an isocyanate. upc.edu These materials often exhibit high refractive indices and good mechanical properties.

By reacting this compound with multifunctional thiols (dithiols, trithiols, etc.), novel polythiourethane networks can be formed. upc.edu This process allows for the creation of thermoset materials where the thiophene unit is covalently integrated into the polymer matrix. The structure of the isocyanate and the functionality of the thiol determine the crosslinking density and the resulting thermal and mechanical properties of the thermoset, such as the glass transition temperature (Tg) and storage modulus. upc.edu The incorporation of the thienyl moiety is expected to influence the optical properties (e.g., refractive index) and potentially provide sites for subsequent modification or electropolymerization.

The covalent modification of surfaces is crucial for creating functional materials for applications in sensing, catalysis, and composite manufacturing. mdpi.commdpi.com Isocyanates are highly effective for surface functionalization because they readily react with hydroxyl (-OH) and amine (-NH2) groups commonly found or easily introduced onto the surfaces of materials like silica (B1680970), cellulose, and metal oxides. mdpi.comresearchgate.net

This compound can be used to immobilize thiophene units onto a substrate. For example, a silica or glass surface can first be treated with an aminosilane, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), to introduce primary amine groups. researchgate.netnih.gov The subsequent reaction with this compound forms a stable urea linkage, covalently grafting the thienyl group to the surface. This functionalization can dramatically alter the surface properties, such as changing its energy and wettability. More importantly, it creates a surface rich in thiophene units, which can then be used as a platform for the electrochemical polymerization of thiophene, leading to the growth of a conductive polythiophene film directly from the surface.

Development of Conjugated Polymers Incorporating 3-Thienyl Units

The incorporation of thiophene units into polymer backbones is a cornerstone of conjugated polymer science, leading to materials with significant electronic and optical properties. mdpi.comresearchgate.net These polymers are integral to devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). mdpi.comnih.gov While methods like Stille, Suzuki, and direct arylation polymerization are common for creating polythiophenes, the use of this compound offers a distinct pathway to functional conjugated materials. researchgate.netrsc.org

Research has focused on synthesizing new compounds with 3-thienyl units linked by bridges for subsequent electrochemical polymerization. metu.edu.tr For instance, reacting a di-functional monomer (like a diamine or dialcohol) with this compound in a controlled manner can produce monomers capped with polymerizable groups or oligomers that can be further extended. The resulting polymers combine the electronic characteristics of the polythiophene segments with the physical properties imparted by the urethane or urea bonds, such as solubility and processability.

The development of donor-acceptor (D-A) copolymers has been a particularly fruitful area. nih.govmdpi.commdpi.com In these systems, electron-rich (donor) units are alternated with electron-poor (acceptor) units along the polymer chain. mdpi.com This architecture narrows the polymer's bandgap, enabling absorption of lower-energy photons, which is critical for solar cell applications. mdpi.com The 3-thienyl group typically serves as an electron-rich donor unit. By creating precursors from this compound that can be polymerized with acceptor monomers (like benzothiadiazole derivatives), novel D-A copolymers can be accessed. nih.gov The performance of such polymers in optoelectronic devices is highly dependent on factors like molecular weight, purity, and solid-state morphology. mdpi.comnih.gov

Table 1: Examples of Polymerization Strategies for Thiophene-Containing Conjugated Polymers This table provides an overview of common methods, including pathways where isocyanate derivatives could be utilized.

| Polymerization Method | Description | Typical Monomers | Resulting Linkage | Reference |

|---|---|---|---|---|

| Stille Coupling | Palladium-catalyzed cross-coupling between an organostannane and an organohalide. | Stannylated thiophenes, dihaloarenes | C-C | rsc.org |

| Suzuki Coupling | Palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. | Thiophene boronic acids/esters, dihaloarenes | C-C | researchgate.netunisi.it |

| Direct Arylation | Palladium-catalyzed coupling of a C-H bond with an aryl halide, avoiding pre-functionalization. | Thiophenes, dihaloarenes | C-C | rsc.orgunisi.it |

| Polycondensation via Isocyanate | Step-growth polymerization involving reaction of an isocyanate with a di-nucleophile. | Diisocyanates, diols, diamines | Urethane, Urea | metu.edu.trresearchgate.net |

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry investigates the assembly of molecules into larger, ordered structures through non-covalent interactions. uclouvain.bersc.org Key interactions include hydrogen bonding, π-π stacking, and metal coordination. researchgate.netugr.es Derivatives of this compound are particularly well-suited for designing self-assembling systems because they can combine the hydrogen-bonding capabilities of urea or urethane groups with the π-stacking potential of the thiophene ring.

When this compound reacts with a primary amine, it forms a 3-thienyl-substituted urea. The urea moiety contains two N-H groups (hydrogen bond donors) and a carbonyl group (hydrogen bond acceptor), making it a powerful motif for creating predictable and robust hydrogen-bonded networks. researchgate.netcore.ac.uk The symmetry of the isocyanate precursor and the resulting linkages can strongly influence the order of these networks. researchgate.net These interactions can guide molecules to self-assemble into one-dimensional tapes, two-dimensional sheets, or complex three-dimensional frameworks. researchgate.net

The thiophene ring contributes to the assembly process through C–H⋯π and π–π stacking interactions. researchgate.net The interplay between the directional, strong hydrogen bonds of the urea group and the weaker, less directional π-interactions of the thienyl ring allows for fine-tuning of the final supramolecular architecture. Researchers have studied how even small changes to peripheral substituents on thienyl-containing molecules can lead to significant changes in their crystal packing and assembly patterns. researchgate.net

Furthermore, the integration of 3-thienyl urea units into larger molecules, such as macrocycles or polymers, can induce specific folding patterns (foldamers) or drive the formation of complex materials like supramolecular gels. These "smart" materials can respond to external stimuli such as temperature, light, or the presence of specific analytes, making them attractive for sensing and drug delivery applications. encyclopedia.pub

Ligand Design and Catalytic Applications of this compound Derivatives

The development of novel ligands is crucial for advancing homogeneous catalysis, enabling more efficient, selective, and sustainable chemical transformations. thieme-connect.comacs.org Derivatives of this compound provide a versatile platform for creating new ligand structures. By reacting the isocyanate with a molecule containing one or more additional donor atoms (e.g., N, P, S), multidentate ligands can be synthesized in a straightforward manner. cardiff.ac.uk

For example, the reaction of this compound with an amino-phosphine yields a phosphine-urea ligand. In such a ligand, the phosphorus atom can coordinate to a transition metal center, while the urea moiety can provide secondary interactions through hydrogen bonding, potentially influencing the stereoselectivity of a catalytic reaction. Similarly, reacting the isocyanate with an amino-pyridine could create an N,N'-type ligand. The thiophene ring itself can also participate in metal coordination through its sulfur atom or π-system, leading to ligands with unique electronic and steric properties.

These newly designed ligands can be applied in a variety of metal-catalyzed reactions:

Cross-Coupling Reactions: Ligands play a critical role in palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings, which are fundamental for constructing C-C bonds. unisi.itmdpi.com A ligand derived from this compound could be used to stabilize the active catalytic species and modulate its reactivity.

Asymmetric Catalysis: Chiral ligands are essential for synthesizing enantiomerically pure compounds. nih.gov A chiral amine can be reacted with this compound to produce a chiral urea-based ligand. The defined spatial arrangement of such a ligand around a metal center can effectively control the stereochemical outcome of a reaction. nih.gov

A³ Coupling: This reaction, which forms propargylamines from an alkyne, an aldehyde, and an amine, is often catalyzed by copper, gold, or cobalt complexes. mdpi.comresearchgate.net The performance of these catalysts is highly dependent on the ligand sphere. Thienyl-containing phosphine (B1218219) ligands have been shown to be effective in this context. mdpi.com

The modular synthesis enabled by the isocyanate group allows for the rapid creation of a library of related ligands, where the electronic and steric properties can be systematically tuned by varying the amine or alcohol component reacted with the this compound. This approach facilitates the optimization of catalysts for specific applications. cardiff.ac.uk

Table 2: Potential Ligand Architectures from this compound

| Reactant for Isocyanate | Resulting Linkage | Potential Ligand Type | Donor Atoms | Potential Catalytic Application |

|---|---|---|---|---|

| Aminophosphine | Urea | P,N-type | Phosphorus, Thiophene Sulfur | Cross-Coupling, Asymmetric Hydrogenation |

| Amino-pyridine | Urea | N,N-type | Pyridine Nitrogen, Thiophene Sulfur | Oxidation, Polymerization |

| Chiral Amino Alcohol | Urethane | N,O-type | Nitrogen, Oxygen, Thiophene Sulfur | Asymmetric Allylic Alkylation nih.gov |

Responsible Research Practices and Environmental Management in 3 Thienyl Isocyanate Studies

General Principles for Safe Handling and Storage in Laboratory Environments

Proper handling and storage of 3-thienyl isocyanate are foundational to a safe laboratory environment. All personnel must receive comprehensive training on the specific hazards and handling procedures before working with the compound. covestro.comicheme.org Access to areas where isocyanates are stored and used should be limited to authorized and trained individuals. safeworkaustralia.gov.au

Key handling principles include minimizing all direct contact with the chemical, whether through inhalation, skin contact, or ingestion. ubc.caactsafe.ca Containers of this compound should be kept tightly closed when not in use to prevent the release of vapors and reaction with atmospheric moisture. actsafe.caerapol.com.au Isocyanates react with water, which can lead to the formation of solid polyureas and a buildup of carbon dioxide gas, potentially causing container pressurization. actsafe.caisopa.org

Storage facilities must be cool, dry, and well-ventilated, away from direct sunlight and sources of heat or ignition. actsafe.cacanada.ca It is crucial to store this compound separately from incompatible materials such as amines, alcohols, strong bases, and acids, as these can trigger vigorous and exothermic polymerization reactions. actsafe.caerapol.com.au

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool location. actsafe.cacanada.ca | Prevents vaporization and potential dimerization or polymerization. icheme.org |

| Atmosphere | Store in a dry, moisture-free environment. icheme.orgactsafe.ca | Isocyanates react with water, producing CO2 gas and pressure buildup. isopa.org |

| Ventilation | Well-ventilated storage area. canada.ca | Prevents accumulation of potentially hazardous vapors. |

| Location | Away from heat sources and direct sunlight. actsafe.ca | Minimizes risk of thermal decomposition or unintended reactions. |

| Segregation | Separate from incompatible chemicals (alcohols, amines, bases). erapol.com.au | Prevents violent exothermic reactions. erapol.com.au |

| Container | Tightly sealed, properly labeled containers. actsafe.caerapol.com.au | Prevents vapor release and contamination. |

Implementation of Engineering Controls and Ventilation Systems for Research Operations

Engineering controls are the primary and most effective means of minimizing exposure to airborne isocyanates. europa.euoccupational-hygiene.co.uk These controls are designed to contain or remove the hazard at its source, isolating the researcher from potential exposure. ubc.cacovestro.com

The most critical engineering control for handling volatile compounds like this compound is a properly functioning ventilation system. safeworkaustralia.gov.auwhlgni.org.uk

Fume Hoods: All manipulations of this compound, including weighing, transferring, and conducting reactions, should be performed inside a chemical fume hood. ubc.cacovestro.com The fume hood's sash should be kept as low as possible to maximize airflow and containment.

Local Exhaust Ventilation (LEV): LEV systems are designed to capture contaminants at or near the source of generation, preventing them from entering the worker's breathing zone. ubc.caeuropa.euoccupational-hygiene.co.uk This can include specialized enclosures or capturing hoods placed directly over an experimental apparatus.

Process Enclosures: For repetitive or higher-volume operations, complete enclosure of the process, such as in a glovebox or a dedicated spray booth for applications involving spraying, provides the highest level of containment. canada.caanitechgroup.com These systems are often automated to further limit personnel presence during operations. canada.ca

Regular maintenance and performance testing of all ventilation systems are essential to ensure they are functioning according to design specifications. safeworkaustralia.gov.auanitechgroup.com

Table 2: Comparison of Ventilation Controls for Isocyanate Research

| Control Type | Description | Best For | Key Considerations |

| Chemical Fume Hood | A ventilated enclosure that draws air away from the user. ubc.ca | Small-scale synthesis, sample preparation, and analysis. | Sash position affects performance; must be kept clean and uncluttered to ensure proper airflow. ubc.ca |

| Local Exhaust Ventilation (LEV) | Captures contaminants at their source before they disperse. europa.euwhlgni.org.uk | Operations where a standard fume hood is not feasible. | Must be positioned correctly and have adequate airflow specifications. safeworkaustralia.gov.au |

| Spray Booths | Enclosures designed for spraying operations to contain aerosols and vapors. safeworkaustralia.gov.auanitechgroup.com | Research involving the application of isocyanate-containing coatings or foams. | May still require the operator to wear respiratory protection. safeworkaustralia.gov.auanitechgroup.com |

| Gloveboxes | A sealed container with gloves for user manipulation, providing total containment. | Handling highly potent or air-sensitive isocyanates. | Limits dexterity and scale of operations. |

Selection and Proper Use of Personal Protective Equipment (PPE) in Research

While engineering controls are the primary defense, Personal Protective Equipment (PPE) is essential as a secondary barrier to prevent exposure, particularly from splashes or in the event of a control failure. safeworkaustralia.gov.aueuropa.eu All PPE must be chemically resistant to isocyanates and selected based on a thorough risk assessment of the specific tasks being performed. safeworkaustralia.gov.aucanada.ca

Respiratory Protection: Due to the sensitizing nature of isocyanates, respiratory protection is critical. Air-purifying respirators are generally not recommended for isocyanates because these compounds have poor warning properties, meaning they cannot be smelled or tasted at concentrations that can be harmful, and it is difficult to know when the cartridge is saturated. ubc.cacanada.ca Therefore, atmosphere-supplying respirators, such as a full-face supplied-air respirator (SAR), are the standard for tasks with a high potential for aerosol or vapor generation, like spraying. ubc.ca For lower-risk tasks within a fume hood, a risk assessment may determine other options. All respirator use requires a formal program including fit-testing and training. whlgni.org.uk

Hand Protection: Gloves must be resistant to this compound. Thin latex gloves are not suitable. safeworkaustralia.gov.au Appropriate materials include nitrile, butyl rubber, or laminate films. canada.ca Gloves should be inspected before each use and replaced immediately if signs of degradation appear or after any contact with the chemical.

Eye and Face Protection: Chemical safety goggles that fit tightly are required at all times. icheme.orgemployeeshealth.com.au For tasks with a higher splash hazard, a face shield should be worn in addition to goggles. nsw.gov.au

Table 3: PPE Selection Guide for this compound Research

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing/Transfer in Fume Hood | Chemical Goggles | Nitrile or Butyl Gloves | Lab Coat | As per risk assessment |

| Synthesis/Reaction in Fume Hood | Chemical Goggles & Face Shield | Double-gloving with compatible materials | Lab Coat or Chemical-Resistant Apron | As per risk assessment |

| Spraying/Aerosol Generation | Full-Face Shield over Goggles | Chemical-Resistant Gloves | Full Disposable Coveralls | Full-Face Supplied-Air Respirator (SAR). ubc.ca |

| Spill Cleanup | Chemical Goggles & Face Shield | Heavy-Duty Chemical-Resistant Gloves | Full Chemical-Resistant Suit/Coveralls | Supplied-Air Respirator (SAR) or SCBA. erapol.com.ausafetyinnumbers.ca |

Emergency Preparedness and Spill Containment Protocols

A written emergency response plan must be in place and all laboratory personnel must be trained on the procedures. safeworkaustralia.gov.auactsafe.ca Immediate and correct response to a spill is crucial to minimize exposure and environmental contamination.

Spill Response: In the event of a spill, the area should be evacuated immediately by all non-essential personnel. actsafe.cafsi.co Only trained personnel wearing appropriate PPE (including respiratory protection) should perform the cleanup. actsafe.caamericanchemistry.com The area must be well-ventilated. safetyinnumbers.ca

Containment: The spill should be contained by diking with a dry, inert absorbent material like sand, clay, or vermiculite. actsafe.casafetyinnumbers.cafsi.co Sawdust or other combustible materials should not be used due to fire hazards. actsafe.ca

Neutralization: Once absorbed, the material should be collected and placed into an open-top container. safetyinnumbers.cafsi.co A decontamination solution should then be added to neutralize the reactive isocyanate. The reaction generates carbon dioxide gas, so containers must not be sealed to avoid dangerous pressure buildup. isopa.orgsafetyinnumbers.cafsi.co The container should be left undisturbed in a safe, ventilated area for at least 48 hours to allow the reaction to complete. safetyinnumbers.ca

Emergency Equipment: Eyewash stations and emergency showers must be readily accessible and regularly tested. ubc.cansw.gov.au In case of skin contact, the affected area should be rinsed with a neutralizing agent like diluted isopropyl alcohol before washing with soap and water. actsafe.ca Eye contact requires flushing with water for at least 30 minutes. actsafe.ca

Table 4: Isocyanate Spill Decontamination Formulations

| Formulation | Component 1 | Component 2 | Component 3 | Notes |

| Formula 1 | Sodium Carbonate: 5-10% | Liquid Detergent: 0.2-2% | Water: to make 100% | Slower acting but more environmentally friendly. safetyinnumbers.cafsi.cogenyk.com |

| Formula 2 | Concentrated Ammonia (B1221849): 3-8% | Liquid Detergent: 0.2-2% | Water: to make 100% | Faster acting but requires excellent ventilation due to ammonia vapors. safetyinnumbers.cafsi.co |

Waste Management and Environmentally Sound Disposal Procedures for Isocyanate-Containing Waste

All waste containing this compound, including contaminated absorbents, used PPE, and empty containers, must be treated as hazardous waste. indexcopernicus.com Disposal must comply with all federal, state, and local environmental regulations. fsi.coamericanchemistry.com

Container Decontamination: "Empty" containers are not truly empty and retain hazardous residues. americanchemistry.com They must be decontaminated before disposal or recycling. safeworkaustralia.gov.au This is typically done by filling the container with a decontamination solution (see Table 4) and allowing it to stand for at least 24-48 hours with the bung removed to allow gases to vent. actsafe.casafetyinnumbers.ca After decontamination, containers should be punctured to prevent reuse. actsafe.caerapol.com.au

Liquid Waste: Unused or waste this compound should not be poured down the drain. One method for managing waste isocyanate is to react it with a waste polyol to form a more stable, inert polyurethane foam, which can then be disposed of as a solid waste in accordance with regulations. americanchemistry.com

Solid Waste: All contaminated solid materials (gloves, absorbent, etc.) should be collected in labeled, dedicated hazardous waste containers. fsi.co These containers should not be sealed pressure-tight if they contain recently neutralized material. fsi.co

Disposal: All isocyanate-containing waste should be handled by a licensed hazardous waste disposal contractor for final treatment, which often involves incineration at a permitted facility. fsi.coindexcopernicus.comcdc.gov

Table 5: Protocol for Decontaminating "Empty" Isocyanate Containers

| Step | Action | Rationale |

| 1 | Transfer the container to a well-ventilated area. safeworkaustralia.gov.au | To safely manage the release of vapors and reaction gases. |

| 2 | Add a suitable decontamination solution (e.g., 5-10% sodium carbonate solution). actsafe.casafetyinnumbers.ca | To neutralize the reactive isocyanate residue. |

| 3 | Allow the container to stand for at least 24-48 hours. actsafe.casafetyinnumbers.ca | To ensure the neutralization reaction is complete. |

| 4 | Leave the container open or loosely capped. actsafe.casafetyinnumbers.cafsi.co | To safely vent the carbon dioxide gas produced during neutralization. |